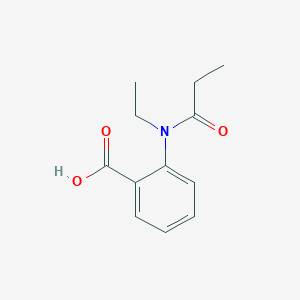

2-(N-ethylpropanamido)benzoic acid

Description

2-(N-Ethylpropanamido)benzoic acid is a benzoic acid derivative featuring a propanamido group substituted at the ortho position of the aromatic ring, with an ethyl moiety attached to the amide nitrogen. Its molecular formula is C₁₂H₁₅NO₃ (inferred from the methyl analog in ), with a structure characterized by both carboxylic acid and amide functional groups. This dual functionality enables diverse interactions, including hydrogen bonding and hydrophobic effects, which influence its physicochemical and biological properties.

The compound’s structural features, such as the ethyl group’s steric bulk and the amide’s hydrogen-bonding capacity, make it relevant for applications in medicinal chemistry (e.g., as a directing group in metal-catalyzed reactions) and materials science .

Properties

IUPAC Name |

2-[ethyl(propanoyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-11(14)13(4-2)10-8-6-5-7-9(10)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVABPVHXACPPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-ethylpropanamido)benzoic acid typically involves the reaction of benzoic acid with N-ethylpropanamide. The process can be carried out under reflux conditions using a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve the use of more efficient catalytic processes to enhance yield and reduce reaction time. Catalysts such as manganese or cobalt naphthenates can be employed to facilitate the reaction. The product is then isolated and purified using standard industrial techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(N-ethylpropanamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can be used for bromination and sulfonation reactions, respectively.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or sulfonated benzoic acid derivatives.

Scientific Research Applications

2-(N-ethylpropanamido)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(N-ethylpropanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 2-(N-ethylpropanamido)benzoic acid against key analogs, focusing on structural, physicochemical, and functional differences.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Benzoic Acid Derivatives

Key Observations:

- Hydrogen Bonding : The amide group enables stronger hydrogen bonding than ester or ketone functionalities in analogs like 2-(4-methylbenzoyl)benzoic acid, influencing crystal packing and receptor binding .

- Biological Relevance : Unlike 2-(4-methoxybenzoyl)benzoic acid (lower ΔGbinding in receptor studies), the ethylpropanamido variant’s amide group may enhance interactions with polar residues in biological targets .

Physicochemical Properties

Extraction and Solubility :

- Benzoic acid derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit higher distribution coefficients (m) in membrane phases due to increased hydrophobicity . The ethylpropanamido group’s moderate hydrophobicity positions it between highly lipophilic (e.g., benzoyl derivatives) and hydrophilic (e.g., hydroxyl-substituted) analogs.

- Effective diffusivity in membrane phases correlates with molecular size and polarity. The ethylpropanamido derivative’s diffusivity is likely lower than benzoic acid but higher than bulkier analogs like 2-(4-methylbenzoyl)benzoic acid .

Crystallography and Hydrogen Bonding :

- The title compound’s crystal structure is expected to form O–H⋯O and N–H⋯O hydrogen bonds, similar to 2-(2-ethoxy-2-oxoacetamido)benzoic acid, which assembles into chains parallel to the [111] direction . In contrast, hydroxyl-containing analogs (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) exhibit more complex hydrogen-bonding networks due to additional O–H donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.